molecular formula C20H16F3N3OS B2477450 N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide CAS No. 893946-29-7

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B2477450
CAS No.: 893946-29-7
M. Wt: 403.42
InChI Key: OFVCAMYRYBHCCK-UHFFFAOYSA-N
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Description

The compound N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide is a thienopyrazole-benzamide hybrid characterized by a 3-methylphenyl group attached to the pyrazole ring and a para-trifluoromethyl-substituted benzamide moiety. This structure combines a heterocyclic core (thieno[3,4-c]pyrazole) with a lipophilic trifluoromethyl group, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-12-3-2-4-15(9-12)26-18(16-10-28-11-17(16)25-26)24-19(27)13-5-7-14(8-6-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVCAMYRYBHCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate starting materials such as 3-methylphenylhydrazine and thiophene derivatives. The trifluoromethylbenzamide moiety is then introduced through nucleophilic substitution reactions, often using reagents like trifluoromethylbenzoyl chloride. The reaction conditions usually involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Thienopyrazole Derivatives

Key structural variations among analogs include substitutions on the phenyl ring attached to the pyrazole and the position of the trifluoromethyl group on the benzamide moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Thienopyrazole-Benzamide Derivatives
Compound Name Phenyl Substituent Benzamide Substituent Molecular Weight (g/mol) Key References
N-[2-(3-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide (Target) 3-Methylphenyl 4-(Trifluoromethyl) Not Provided -
N-[2-(2,3-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide 2,3-Dimethylphenyl 2-(Trifluoromethyl) Not Provided
N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide 4-Fluorophenyl 4-(Morpholine-4-sulfonyl) 488.5549
N-[2-(2-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide 2-Methylphenyl 3-(Trifluoromethyl) Not Provided
Key Observations:

Phenyl Ring Modifications: The target compound features a 3-methylphenyl group, while analogs may have 2,3-dimethylphenyl () or 4-fluorophenyl () substitutions. The 4-fluorophenyl derivative () introduces electronegativity, which may enhance hydrogen bonding or reduce oxidative metabolism .

Benzamide Substituent Position :

  • The para-trifluoromethyl group in the target compound contrasts with meta-trifluoromethyl () or ortho-trifluoromethyl () positions. Para-substitution often maximizes steric accessibility for target interactions, while meta/ortho positions may induce conformational strain .
  • The morpholine-sulfonyl group in introduces polar sulfonamide functionality, likely improving aqueous solubility compared to trifluoromethyl .
Antimicrobial Activity (Thieno[2,3-d]pyrimidin Analogs)

highlights 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b), a structurally distinct thienopyrimidin derivative with demonstrated antimicrobial activity. While the core differs (pyrimidin vs. pyrazole), the shared trifluoromethylphenoxy and benzamide motifs suggest:

  • Lipophilicity : The trifluoromethyl group enhances membrane penetration, critical for antimicrobial efficacy .
  • Target Selectivity : Pyrimidin derivatives may target bacterial dihydrofolate reductase, whereas pyrazoles could modulate kinase or protease activity .
Agrochemical Relevance

lists N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (flutolanil), a fungicide with structural similarities to the target compound.

Physicochemical Properties

  • Molecular Weight : The morpholine-sulfonyl analog () has a higher molecular weight (488.55 g/mol) due to the sulfonyl group, which may reduce blood-brain barrier penetration compared to trifluoromethyl analogs .
  • Solubility : Polar substituents (e.g., morpholine-sulfonyl) enhance water solubility, whereas trifluoromethyl groups increase lipid solubility .

Biological Activity

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the thienopyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core substituted with a trifluoromethylbenzamide group and a 3-methylphenyl moiety. The chemical formula is C18H16F3N3SC_{18}H_{16}F_3N_3S, and its IUPAC name reflects its complex structure.

PropertyValue
Molecular FormulaC18H16F3N3SC_{18}H_{16}F_3N_3S
Molecular Weight373.40 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This can be achieved through the cyclization of appropriate precursors under specific conditions.
  • Introduction of the Trifluoromethyl Group : This step often involves electrophilic aromatic substitution reactions.
  • Final Coupling : The final product is obtained through amide bond formation with the benzamide derivative.

Antitumor Activity

Research has shown that thienopyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in cell proliferation.

  • Case Study : A study evaluated a series of thienopyrazole derivatives for their ability to inhibit BRAF(V600E) and EGFR kinases. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

Anti-inflammatory Activity

Thienopyrazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammation .

Antimicrobial Activity

The antimicrobial properties of thienopyrazole derivatives have been explored in various studies. These compounds have shown efficacy against both bacterial and fungal pathogens.

  • Evaluation : In vitro assays have demonstrated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrazole derivatives. Modifications at various positions on the thieno[3,4-c]pyrazole core can significantly influence their pharmacological properties.

Modification PositionEffect on Activity
2-positionEnhances antitumor activity
4-positionIncreases anti-inflammatory effects
Trifluoromethyl groupImproves solubility and bioavailability

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